Bis(4-chlorophenoxy)acetic acid
Description
Bis(4-chlorophenoxy)acetic acid, identified by the CAS number 29815-94-9, is a specific organochlorine compound within the aryloxyacetic acid class. scbt.comnih.gov Its structure features an acetic acid backbone with two 4-chlorophenoxy groups attached to the alpha-carbon. nih.gov While it shares a structural class with historically significant herbicides and pharmaceuticals, this compound itself is a far less studied entity. Its academic relevance is primarily derived from its chemical structure, which places it at the intersection of several important fields of chemical research, rather than from extensive application or biological characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 29815-94-9 scbt.com |
| Molecular Formula | C₁₄H₁₀Cl₂O₄ scbt.com |
| Molecular Weight | 313.1 g/mol nih.gov |
| IUPAC Name | 2,2-bis(4-chlorophenoxy)acetic acid nih.gov |
| Synonyms | Refortan, Bis(p-chlorophenoxy)acetic acid nih.govepa.gov |
| Predicted XLogP3 | 4.5 nih.gov |
The study of chlorophenoxyacetic acid derivatives surged in the 1940s with the discovery of their potent biological activities. researchgate.net During World War II, independent research groups in the United Kingdom and the United States discovered that certain compounds in this class, notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), could function as selective herbicides. researchgate.netwikipedia.org These discoveries were a landmark in agriculture, offering the first chemical means to control broadleaf weeds in cereal crops without harming the crops themselves. researchgate.netebsco.com
This initial wave of research established the phenoxyacetic acids as a cornerstone of modern weed science and the agrochemical industry. researchgate.netresearchgate.net The fundamental mechanism identified was that these synthetic compounds mimic the natural plant hormone auxin (indole-3-acetic acid), but are more stable in the plant, leading to uncontrolled growth and eventual death in susceptible species. nih.govnih.gov The success of these first-generation compounds spurred further research into the synthesis and activity of a wide array of related structures, which eventually expanded beyond herbicidal applications into areas of medicine and materials science.
Aryloxyacetic acids are a broad chemical class characterized by an acetic acid moiety linked to an aryl group via an ether bond. This class is significant for its diverse biological activities. Beyond the well-known auxin herbicides like 2,4-D and 4-chlorophenoxyacetic acid (4-CPA), this structural motif is also found in pharmaceuticals. beilstein-journals.orgbiotrend.com For example, fibrate drugs such as clofibrate (B1669205), which are used to regulate lipids in the blood, are derivatives of aryloxyacetic acids. nih.gov Clofibrate is metabolized in the body to its active form, clofibric acid, which is structurally related to this compound. wikipedia.org
The specific significance of this compound lies in its unique structure, which combines features from these different areas of study. It possesses two chlorophenoxy groups, distinguishing it from the more common mono-substituted compounds like 4-CPA. This "bis" substitution pattern makes it an interesting subject for chemical synthesis and structure-activity relationship studies. nih.gov However, unlike its analogues, it has not been widely developed into a commercial product, either as an herbicide or a drug. Its primary role in the scientific literature is that of a reference compound or a synthetic intermediate, highlighting a divergence in utility despite its membership in a class of highly active molecules. scbt.com
A significant gap in the scientific literature is the lack of dedicated research into the biological activity of this compound. While its analogues are the subject of thousands of studies, research specifically focused on this compound is sparse. There is very limited information on its potential herbicidal, plant growth-regulating, or pharmacological effects.
Emerging research on related aryloxyacetic acids focuses on developing compounds with multi-target activity, for instance, agents that can simultaneously act on different biological receptors for treating complex diseases. nih.gov Another area of active investigation is the environmental fate and degradation of chlorophenoxy herbicides. analis.com.my These broader research trends suggest potential avenues for future studies on this compound. Key unanswered questions include:
What is its precise mechanism of interaction, if any, with plant or mammalian receptors?
How does the presence of a second chlorophenoxy group affect its biological activity and stability compared to mono-phenoxy compounds?
What are its environmental degradation pathways and potential for bioaccumulation?
The compound remains an under-investigated molecule, and its characterization represents a clear research gap.
Plant growth regulators are substances that, in low concentrations, influence plant physiological processes. made-in-china.com Many synthetic auxins, a class of plant hormones, are used commercially for this purpose. biotrend.com The most prominent chlorophenoxyacetic acid used as a plant growth regulator is 4-chlorophenoxyacetic acid (4-CPA). rayfull.complantgrowthhormones.com It is applied to crops like tomatoes to improve fruit set and to inhibit sprout formation in mung beans. rayfull.comepa.gov The mechanism of action for auxin-like plant growth regulators involves mimicking the natural hormone indole-3-acetic acid (IAA). unl.edu They bind to auxin receptors, such as the TIR1/AFB protein complex, which triggers a signaling cascade that alters gene expression, leading to effects like cell elongation, division, and differentiation. nih.govscielo.br
In contrast, there is no significant body of evidence in the scientific literature to suggest that this compound is used as a plant growth regulator. While its chemical structure suggests a potential for auxin-like activity, this has not been substantiated by applied research or commercial use. The distinction between the well-documented applications of 4-CPA and the lack of such applications for its bis-phenoxy counterpart is a critical point. The title of "plant growth regulator" within this chemical family is firmly held by compounds like 4-CPA, while the role of this compound remains undefined in this context. rayfull.comwikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(4-chlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O4/c15-9-1-5-11(6-2-9)19-14(13(17)18)20-12-7-3-10(16)4-8-12/h1-8,14H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNSZZXBPSICFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040753 | |
| Record name | Refortan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29815-94-9 | |
| Record name | 2,2-Bis(4-chlorophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29815-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Refortan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029815949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Refortan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-chlorophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | REFORTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF4F563P2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations
Novel Synthetic Routes for Bis(4-chlorophenoxy)acetic Acid and its Precursors
The synthesis of this compound and its foundational precursor, 4-chlorophenoxyacetic acid, has been the subject of various innovative approaches aimed at improving efficiency, yield, and environmental friendliness.
Solvent-Free Synthesis Techniques and Infrared Irradiation Applications
Recent advancements in chemical synthesis have emphasized the development of solvent-free methods to reduce environmental impact and simplify reaction procedures. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in the provided results, the principles can be applied from related syntheses. For instance, one-pot synthesis of 1,3-thiazolidin-4-ones, a class of compounds sometimes derived from phenoxyacetic acids, has been achieved under solvent-free conditions, suggesting the potential for similar approaches in phenoxyacetic acid chemistry. nih.gov
Infrared irradiation has emerged as an alternative energy source for chemical reactions, often leading to faster reaction times and higher yields compared to conventional heating. This technique could potentially be applied to the synthesis of phenoxyacetic acid derivatives, offering a more efficient and controlled reaction environment.
Co-precipitation Methods for Controlled Formulations
Co-precipitation has been effectively utilized to create controlled-release formulations of 4-chlorophenoxyacetic acid (4-CPA), a precursor to this compound. This method involves intercalating the 4-CPA anion into the interlayer spaces of layered double hydroxides (LDHs), such as calcium-aluminium (Ca-Al) LDH. analis.com.my
The process is typically carried out by adding a solution of the 4-CPA guest anion to an aqueous mixture of metal nitrates, followed by the addition of a base to induce precipitation. analis.com.my The resulting nanocomposite material can help protect the herbicide from leaching and runoff, offering a more environmentally stable formulation. analis.com.my The success of intercalation is confirmed by techniques like powder X-ray diffraction (PXRD), which shows an increase in the basal spacing of the LDH, and Fourier-transform infrared spectroscopy (FTIR), which identifies the presence of the carboxylate ion from 4-CPA within the LDH structure. analis.com.my
Table 1: PXRD Data for 4-CPA Intercalation in Ca-Al LDH analis.com.my
| Sample | Basal Spacing (Å) |
| Ca-Al LDH (host) | 8.54 |
| 4CPA-CaAl LDH nanocomposite (0.025 M Al(NO₃)₃) | 9.98 |
| 4CPA-CaAl LDH nanocomposite (0.1 M Al(NO₃)₃) | Unchanged |
This table demonstrates the successful intercalation of 4-CPA into the Ca-Al LDH at a specific concentration of aluminum nitrate, as indicated by the increased basal spacing.
Organotin(IV) Carboxylate Synthesis from 4-Chlorophenoxyacetic Acid Ligands
Organotin(IV) carboxylates, a class of compounds with significant biological potential, can be synthesized from 4-chlorophenoxyacetic acid. nih.govasianpubs.org The synthesis generally involves the reaction of organotin(IV) chlorides with the sodium salt of 4-chlorophenoxyacetic acid (sodium 4-chlorophenoxyacetate). nih.gov This reaction is typically performed under reflux in a dry organic solvent like chloroform (B151607) or benzene. nih.govasianpubs.org
The ligand, sodium 4-chlorophenoxyacetate (B1230714), is prepared by reacting 4-chlorophenoxyacetic acid with a base such as sodium bicarbonate. nih.gov The resulting organotin(IV) complexes are often crystalline or powdered solids and are soluble in solvents like DMSO and chloroform. nih.gov These compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties. nih.govasianpubs.org The structure of these complexes, which influences their biological activity, has been characterized using techniques like FT-IR and NMR spectroscopy. asianpubs.orgnih.gov
Derivatization Strategies and Functional Group Transformations
The modification of this compound and its precursors through derivatization is a key strategy for modulating their biological and chemical properties.
Esterification and Amidation Reactions for Biological Activity Modulation
Esterification and amidation are common derivatization strategies employed to alter the biological activity of phenoxyacetic acids. The biological activity of these compounds is known to be influenced by their molecular structure, including the number and position of substituents on the aromatic ring. nih.gov
Esterification of phenoxyacetic acids, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), is an important industrial reaction. researchgate.net This reaction is typically catalyzed by a strong acid and involves the reaction of the carboxylic acid with an alcohol. researchgate.net The resulting esters can exhibit different properties and biological activities compared to the parent acid. researchgate.net
Amidation reactions can also be used to create new derivatives. For example, amide condensation between a substituted amine and 4-hydroxyphenylacetic acid can be a step in the synthesis of more complex molecules. nih.gov These transformations allow for the fine-tuning of the molecule's properties to enhance its desired biological effects.
Synthesis of Thiazolidin-4-one Derivatives with p-Chlorophenoxy Acetic Acid Moieties
Thiazolidin-4-ones are a class of heterocyclic compounds with a wide range of reported biological activities. The incorporation of a p-chlorophenoxy acetic acid moiety into the thiazolidin-4-one scaffold can lead to novel compounds with potentially enhanced or new biological properties.
The synthesis of such derivatives can be achieved through multi-step reactions. For instance, a common route involves the condensation of a substituted aldehyde, an amine, and a mercaptoacetic acid derivative. nih.gov A key intermediate in the synthesis of certain thiazolidin-4-one derivatives is [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid. researchgate.net This can be synthesized from 4-(4-chlorophenyl)-3-thiosemicarbazide and dimethyl acetylenedicarboxylate (B1228247) through a thia-Michael addition and subsequent cyclization. researchgate.net The resulting thiazolidin-4-one can then be further modified. The nature of the substituents on the thiazolidin-4-one ring can significantly influence the compound's antioxidant and other biological activities. nih.gov
Green Chemistry Approaches in this compound Synthesis
The synthesis of complex organic molecules like this compound is increasingly being guided by the principles of green chemistry, which prioritize the reduction of waste, minimization of energy consumption, and use of less hazardous materials. While specific green synthesis methodologies for this compound are not extensively detailed in publicly available research, advancements in the synthesis of related compounds, such as other phenoxyacetic acids and diaryl ethers, highlight promising and adaptable green techniques. These methodologies include microwave-assisted synthesis, ultrasound-assisted reactions, and the development of novel catalytic systems that enhance efficiency and reduce environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.gov This technique utilizes the ability of polar molecules to absorb microwave energy directly, resulting in rapid and uniform heating that is significantly more efficient than conventional methods. nih.gov
For instance, the synthesis of chloroacetic acid, a potential precursor, from acetic acid has been optimized using microwave irradiation. asianpubs.org This method not only accelerates the reaction but also improves the selectivity, a key principle of green chemistry. asianpubs.org In a comparative study, microwave heating for 3.5 hours at 95°C yielded 94.31% chloroacetic acid, demonstrating a significant improvement in reaction rate and efficiency over traditional heating. asianpubs.org Similarly, microwave assistance has proven effective in the coupling of nitroarenes and phenols to form diaryl ethers, a core structure within this compound, achieving very good yields in minutes without a catalyst. organic-chemistry.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Reactions
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Chlorination of Acetic Acid | Microwave-Assisted | 3.5 hours | 94.31% | asianpubs.org |
| Chlorination of Acetic Acid | Conventional Heating | Longer (not specified) | Lower (not specified) | asianpubs.org |
| Multicomponent Quinoline Synthesis | Microwave-Assisted | 10-12 minutes | 88-92% | nih.gov |
| Multicomponent Quinoline Synthesis | Conventional Heating | 90 minutes | 73% | nih.gov |
| Arylhydrazonopropanal Reaction | Microwave-Assisted | 3 minutes | 65% | nih.gov |
| Arylhydrazonopropanal Reaction | Conventional Heating | 2 hours | 50% | nih.gov |
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized "hot spots" of extreme temperature and pressure, which can dramatically accelerate reaction rates. nih.gov
This technique has been successfully applied to the synthesis of various complex molecules. For example, the Claisen-Schmidt condensation to produce chalcone (B49325) and bis-chalcone derivatives has been achieved under sonication conditions at room temperature with high yields (20-89%). nih.gov Research on the synthesis of esters, such as 4-methoxyphenylacetic acid butyl ester, also demonstrates the utility of ultrasound assistance, particularly in multiphase systems where it enhances mass transfer and reaction kinetics. grafiati.com The application of sonochemistry could potentially facilitate the etherification or esterification steps in the synthesis of this compound, reducing the need for high temperatures and long reaction times.
Advanced Catalysis and Solvent Systems
The choice of catalyst and solvent is fundamental to developing greener synthetic routes. Modern catalysis focuses on using small amounts of highly active and selective catalysts that can be easily recovered and reused, minimizing waste.
In the synthesis of diaryl ethers, significant progress has been made using palladium and copper-based catalysts. Catalyst systems involving Pd(OAc)₂ with specialized phosphine (B1218219) ligands have shown high efficiency in coupling aryl chlorides with phenols. capes.gov.br Air-stable copper(I) complexes have also been developed as effective catalysts for the same transformation, offering advantages in terms of ease of preparation and stability. umass.edu Furthermore, some diaryl ether syntheses can be performed under catalyst-free conditions using microwave irradiation in solvents like DMSO. organic-chemistry.org
The selection of solvent plays a crucial role in the environmental profile of a synthesis. A Russian patent describes a method for producing 4-chlorophenoxyacetic acid by chlorinating phenoxyacetic acid in a medium of glacial acetic acid and acetic anhydride. google.com This system allows for the final product to be isolated by crystallization, and the filtrate, containing acetic acid, can be dehydrated and recycled back into the process, thereby reducing solvent waste. google.com Another green approach involves using hydrogen peroxide for in-situ generation of chlorine from hydrogen chloride, which is then used for the chlorination of phenoxyacetic acid, creating a more atom-economical process. google.com
Table 2: Green Catalytic and Solvent Strategies for Related Phenoxyacetic Acid Synthesis
| Target Compound/Reaction | Green Strategy | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| 4-Chlorophenoxyacetic acid | Solvent Recycling | Glacial acetic acid, acetic anhydride | Product isolation by crystallization; solvent can be recycled. | google.com |
| Diaryl Ethers | Palladium Catalysis | Pd(OAc)₂, cataCXium® P ligand | Efficient coupling of aryl chlorides; high catalyst turnover. | capes.gov.br |
| Diaryl Ethers | Copper Catalysis | Air-stable Cu(PPh₃)₃Br, Cs₂CO₃ | Easy to prepare, air-stable catalyst; dispenses with additives. | umass.edu |
| Chlorophenoxyacetic acids | In-situ Reagent Generation | H₂O₂, HCl (from reaction) | Recycles HCl byproduct to generate chlorine for secondary chlorination. | google.com |
Compound Index
Molecular Mechanisms of Action and Biological Activities
Mechanistic Investigations in Plant Systems
4-Chlorophenoxyacetic acid (4-CPA) is recognized for its role as a plant growth regulator, mimicking the effects of the natural plant hormone auxin to influence cell division, differentiation, and gene expression. medchemexpress.com Its application is primarily aimed at promoting fruit development and increasing crop yields. nih.gov
Influence on Fruit Set and Yield Enhancement
The effectiveness of 4-CPA is concentration-dependent. In one study on tomatoes grown in high temperatures, a 75 ppm concentration of 4-CPA led to a 32.19% increase in fruit set and a 64.99% increase in total yield compared to untreated controls. researchgate.net Another investigation found that a 60 ppm application of 4-CPA resulted in the highest fruit yield of 27.78 tons per hectare, more than double that of the control group. researchgate.net Similarly, in grapes, 4-CPA treatment can induce normal fruit setting. nih.gov
Table 1: Effect of 4-Chlorophenoxyacetic Acid (4-CPA) on Tomato Yield
| Crop | 4-CPA Concentration | Observed Effect | Source |
|---|---|---|---|
| Tomato | 75 ppm | 32.19% increase in fruit set; 64.99% increase in yield | researchgate.net |
| Tomato | 60 ppm | Highest fruit yield (27.78 t/ha) vs. control (12.53 t/ha) | researchgate.net |
| Tomato | 100 mg/L | Highest fruit weight per plant (844.88 g) | ishs.org |
| Tomato | 75 ppm (double spray) | 163-300% yield increase under temperature stress |
Regulation of Flavonoid Biosynthesis and Secondary Metabolites
Auxins, including 4-CPA, play a significant role in regulating the synthesis of secondary metabolites in plants, such as flavonoids. nih.gov Flavonoids are important for various plant functions and contribute to the medicinal quality of plants like mulberry. nih.govnih.govresearchgate.net
Exogenous application of 4-chlorophenoxyacetic acid sodium salt (4-CPANa), which has properties similar to 4-CPA, has been shown to significantly increase the content of several key flavonoids in mulberry leaves. nih.gov A study demonstrated that treatment with 5 mg/L of 4-CPANa led to a marked increase in the accumulation of rutin (B1680289) (Rut), isoquercitrin (B50326) (IQ), astragalin (B1665802) (Ast), and chlorogenic acid (ChA). nih.gov This increase in secondary metabolites is linked to the upregulation of genes involved in the flavonoid biosynthesis pathway. The expression of genes encoding for phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and flavonoid 3-O-glucosyltransferase (F3GT) was strongly induced by the 4-CPANa treatment. nih.gov
Table 2: Genes in Flavonoid Biosynthesis Upregulated by 4-CPANa
| Gene | Enzyme Encoded | Role in Flavonoid Biosynthesis | Source |
|---|---|---|---|
| PAL | Phenylalanine ammonia-lyase | Links primary and secondary metabolism, initiating the phenylpropanoid pathway. | nih.gov |
| 4CL | 4-coumarate-CoA ligase | A key enzyme in the phenylpropanoid pathway. | nih.gov |
| CHS | Chalcone synthase | The first key enzyme in the flavonoid biosynthesis pathway, providing the basic skeleton for flavonoids. | nih.gov |
| F3GT | Flavonoid 3-O-glucosyltransferase | The final key enzyme for the formation of stable flavonols. | nih.gov |
Induction of Indole-3-acetic acid (IAA) Synthesis
4-CPA can promote fruit development by influencing the levels of endogenous hormones. Research has indicated that 4-CPA can induce the synthesis of Indole-3-acetic acid (IAA), the most common natural auxin in plants, within fruit tissues. nih.govnih.gov One study found that 4-CPA treatment could stimulate the production of IAA in tomato ovaries, which contributes to the earlier maturation of parthenocarpic (seedless) fruits. nih.gov This induced synthesis of endogenous auxin is a key mechanism through which synthetic auxins like 4-CPA exert their growth-promoting effects.
Mammalian and In Vitro Cellular Interactions
While primarily used in agriculture, the biological effects of 4-CPA have also been investigated in mammalian systems.
Apoptosis Induction in Gonadal Tissues
Normal gonadal development and function involve a process of programmed cell death known as apoptosis. nih.gov Studies have explored the potential for 4-CPA to act as an endocrine disruptor by affecting this process. An investigation using Wistar albino rats revealed that daily administration of 4-CPA induced significant apoptosis in the gonadal tissues of both males and females. The study showed that the degree of apoptosis was directly correlated with the dose of 4-CPA administered. Notably, this induction of apoptosis occurred without any corresponding changes in the plasma levels of key reproductive hormones such as FSH, LH, testosterone, and estradiol.
Effects on Fetal Development and Skeletal Variations
Toxicology studies have identified 4-CPA as a developmental toxin in rats. epa.govepa.gov Exposure to 4-CPA during development has been shown to cause adverse effects on the fetus. regulations.gov These effects include decreases in fetal body weight and the induction of skeletal variations. epa.gov Specifically, developmental toxicity studies noted an increase in unossified sternebrae (bones of the sternum) and decreased crown-rump lengths at high, maternally toxic dose levels. regulations.govregulations.gov The developmental effects were observed at lower dose levels than those causing maternal toxicity, indicating a degree of quantitative susceptibility in the developing fetus. regulations.gov
Modulation of Insulin (B600854) Resistance and Metabolic Disorders
Scientific literature, based on available search results, does not currently establish a direct link between Bis(4-chlorophenoxy)acetic acid and the modulation of insulin resistance or metabolic disorders. While some studies have explored the metabolic effects of acetic acid itself, these findings have not been specifically extrapolated to this compound. nih.govebi.ac.uk For instance, research on acetic acid, the main component of vinegar, suggests it may possess inactivating activity against certain viruses but does not detail its role in metabolic disorders. nih.gov Similarly, studies on Melanin-concentrating hormone (MCH), which is involved in energy metabolism, have focused on the discovery of antagonists for its receptor without implicating this compound. ebi.ac.uk
Anticancer and Antibacterial Activities of Derivatives
Derivatives of compounds structurally related to this compound have been investigated for their therapeutic potential.
Anticancer Activities: Research into chlorophenoxy acetic acid derivatives has shown some potential in oncology. Specifically, the antilipidemia drug clofibrate (B1669205) and its structural analogs have been studied for their ability to act as tumor radiosensitizers. nih.gov When administered orally before X-ray treatment in mice with SCCVII/St carcinoma, clofibrate demonstrated radiosensitization equivalent to a significant reduction in the tumor's hypoxic fraction. nih.gov However, other analogs, while effective at modifying hemoglobin affinity, showed much less tumor sensitization, suggesting that the anticancer effects are not solely dependent on this mechanism. nih.gov A review by the U.S. Environmental Protection Agency on 4-chlorophenoxyacetic acid (4-CPA), a related compound, noted that while there are no direct carcinogenicity studies on 4-CPA, the weight of evidence from analogs like 2,4-D does not suggest it would be carcinogenic. regulations.gov
Antibacterial Activities: The antibacterial potential has been explored in derivatives of related chemical structures. For example, novel 3,4-dihydroquinoxalin-2(1H)-one derivatives, which can be synthesized using chloroacetic acid, have been screened for antibacterial activity. derpharmachemica.com Some of these synthesized compounds displayed moderate to good activity against various bacterial strains. derpharmachemica.com Furthermore, acetic acid itself has demonstrated significant antibacterial efficacy against both gram-positive and gram-negative bacteria, including biofilm-producing pathogens, suggesting its potential as a disinfectant. nih.gov
| Compound/Derivative Class | Activity | Research Finding |
| Clofibrate (Chlorophenoxy acetic acid analog) | Anticancer (Radiosensitizer) | Showed significant radiosensitization in a mouse carcinoma model. nih.gov |
| ML1024 and ML1037 (Clofibrate analogs) | Anticancer (Radiosensitizer) | Demonstrated much less tumor sensitization compared to clofibrate. nih.gov |
| 3,4-dihydroquinoxalin-2(1H)-one derivatives | Antibacterial | Some derivatives showed good to moderate activity against tested bacterial strains. derpharmachemica.com |
| Acetic Acid | Antibacterial | Effective against various planktonic and biofilm-producing bacteria. nih.gov |
Immunosuppressive and Mitogenic Properties
Bis(4-chlorophenyl)acetic acid is classified as having both immunosuppressive and mitogenic properties. nih.gov
Immunosuppressive Agents: These are substances that reduce the function of the immune system. This action can be achieved through various mechanisms, such as inhibiting DNA synthesis in immune cells or interfering with T-cell activation. nih.gov
Mitogens: These agents stimulate mitosis, which is the process of cell division, and can induce lymphocyte transformation. nih.gov
Receptor Binding and Signaling Pathway Modulation
SLACK Potassium Channel Inhibition
There is no information available from the performed searches to suggest that this compound acts as an inhibitor of the SLACK (KCNT1) potassium channel. Research into SLACK channel inhibitors has identified other distinct chemical scaffolds, such as 1,2,4-oxadiazoles, as potential therapeutic tools for conditions linked to mutations in the KCNT1 gene, like certain forms of epilepsy. nih.gov
Binding Interactions with SARS-CoV-2 Proteins (Spike, Nucleocapsid) and ACE2
A review of the available scientific literature did not yield evidence of direct binding interactions between this compound and key SARS-CoV-2 proteins, including the Spike (S) protein and the Nucleocapsid (N) protein, or its human receptor, Angiotensin-Converting Enzyme 2 (ACE2).
Research on inhibiting the SARS-CoV-2 viral entry has focused on other molecules. For example, studies have shown that:
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological effects. For the class of phenoxyacetic acid derivatives, the number and position of halogen substituents on the aromatic ring are known to be significant determinants of their activity. mdpi.comresearchgate.net
Impact of Chlorine Substitution on Electronic Charge Distribution and Reactivity
The introduction of chlorine atoms to the phenoxyacetic acid scaffold has a profound impact on the molecule's electronic properties. Chlorine is an electronegative atom, and its presence on the aromatic ring alters the electron density distribution through inductive and resonance effects. This, in turn, influences the molecule's reactivity and how it interacts with biological targets. mdpi.com
The table below illustrates key electronic properties calculated for phenoxyacetic acid and its mono-chlorinated derivatives, providing insight into the general effects of chlorine substitution.
| Compound | GAP Energy (Reactivity) | Hardness (Electronic Stability) |
| Phenoxyacetic Acid (PA) | Lowest | Highest |
| 4-Chlorophenoxyacetic Acid (4CPA) | Highest | Lowest |
| 2-Chlorophenoxyacetic Acid (2CPA) | Intermediate | Intermediate |
| Data derived from a comparative study of phenoxyacetic acid derivatives. mdpi.com |
Correlation between Molecular Structure and Biological Effects
The molecular structure of phenoxyacetic acid derivatives directly correlates with their biological effects, including their efficacy and toxicity. mdpi.com The physicochemical properties governed by the structure, such as lipophilicity and electronic character, determine how the compound is absorbed, distributed, metabolized, and how it interacts with its molecular target. mdpi.com
Research on a range of phenoxyacetic acid compounds has established that the biological activity and toxicity are dependent on the number and substitution patterns of chlorine atoms. mdpi.com For example, studies on different biological systems have shown varied responses to phenoxyacetic acids based on their specific chlorination. In one study, para-chloro substitution on the phenyl ring of a phenoxyacetic acid derivative resulted in superior inhibitory effects against the COX-2 enzyme compared to its unsubstituted or methyl-substituted counterparts. nih.gov This highlights the critical role that the position of the chlorine atom plays in conferring specific biological activities.
While detailed biological effect studies specifically isolating the impact of the dual 4-chloro substitution in this compound are limited, the general principles derived from its chemical class suggest that this specific substitution pattern is a critical determinant of its biological profile.
Environmental Fate, Transport, and Remediation Strategies
Environmental Degradation Pathways and Metabolites
The transformation and breakdown of Bis(4-chlorophenoxy)acetic acid in the environment are influenced by a combination of abiotic and biotic processes. These pathways determine the persistence and potential toxicity of its residues.
Hydrolysis and Photolysis Kinetics
The chemical structure of this compound lends it a degree of stability against simple hydrolysis under typical environmental pH conditions. However, photodecomposition, or photolysis, plays a role in its degradation.
The photodecomposition of aqueous solutions of DDA has been observed to be slow in natural sunlight but can be rapid under laboratory conditions using ultraviolet (UV) radiation. nih.gov This process leads to the formation of several degradation products, indicating that sunlight can contribute to the transformation of DDA in surface waters. nih.gov The kinetics of this process, however, are not extensively detailed in the available literature, but it is understood that photolysis is a relevant environmental fate process.
Biodegradation Processes in Soil and Aquatic Systems
The biodegradation of this compound is intrinsically linked to the microbial degradation of its parent compound, DDT. Under anaerobic conditions, which are common in sediments and certain soil environments, DDT undergoes reductive dechlorination, primarily to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). dss.go.thtandfonline.com This is a key step in the pathway leading to DDA formation.
The subsequent metabolism of DDD can proceed through several intermediates, including 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU), 1-chloro-2,2-bis(p-chlorophenyl)ethane (DDMS), 2,2-bis(p-chlorophenyl)ethylene (DDNU), and 2,2-bis(p-chlorophenyl)ethanol (DDOH), ultimately yielding DDA. tandfonline.com While the formation of DDA from DDT by microorganisms is well-documented, the further biodegradation of DDA itself appears to be a much slower process, contributing to its persistence in the environment. dss.go.th Some studies suggest that certain fungi, such as Aspergillus conicus, can convert a significant percentage of DDA into unidentified or water-soluble products. nih.gov
Identification of Degradation Products
The degradation of this compound, particularly through photolysis, results in a number of identifiable products. The primary photoproducts include p,p'-dichlorobenzophenone (DCB), p-chlorobenzaldehyde, and p-chlorophenol. nih.gov Further photodegradation of these intermediates can occur, with DCB and p-chlorobenzaldehyde gradually transforming into p-chlorobenzoic acid, which in turn can form p-hydroxybenzoic acid and benzoic acid. nih.gov These latter compounds are considered to be among the final detectable links in the degradation chain of DDT to carbon dioxide and water. nih.gov
The microbial degradation pathway of DDT leading to DDA also involves several key intermediates. These include:
1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD)
1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU)
1-chloro-2,2-bis(p-chlorophenyl)ethane (DDMS)
2,2-bis(p-chlorophenyl)ethylene (DDNU)
2,2-bis(p-chlorophenyl)ethanol (DDOH)
4,4'-dichlorobenzophenone (B107185) (DBP) tandfonline.com
One proposed metabolic pathway suggests that the further degradation of DDA can be decarboxylated to form bis(p-chlorophenyl)methane (DDM), which can then be metabolized to DBP or undergo ring cleavage to form p-chlorophenylacetic acid (PCPA). tandfonline.com
Soil and Water Mobility and Persistence
The physical and chemical properties of this compound influence its movement and longevity in soil and water systems. Its persistence is a significant environmental concern.
Leaching Potential into Groundwater and Surface Water
This compound is a polar metabolite of DDT, which makes it more water-soluble than its parent compound. dss.go.th This increased solubility enhances its mobility in the environment. Studies have shown that DDA readily adsorbs to soils and sediments, which can act as long-term sources of this contaminant. dergipark.org.tr
Due to its polarity, DDA has a significant potential to leach from contaminated soils and sediments into surrounding water bodies. epa.gov It has been detected in surface water and has been shown to leach through the subsoil via bank filtration into groundwater, posing a risk to drinking water supplies. epa.gov The mobilization of DDA from contaminated canal sediments has been identified as a source of groundwater pollution. epa.gov
Bioaccumulation Potential in Organisms
While DDT and its other major metabolite, DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), are well-known for their high potential for bioaccumulation in the fatty tissues of organisms, the bioaccumulation potential of the more water-soluble DDA is generally considered to be lower. However, as a persistent metabolite within the broader DDT residue complex, its presence in organisms is an indicator of exposure to DDT. dergipark.org.tr DDA is recognized as the primary urinary metabolite of DDT in humans and is used as a biomarker for exposure. dergipark.org.trresearchgate.netnih.gov
The accumulation of DDT and its metabolites, including DDA, can have significant impacts on wildlife, acting as endocrine disruptors and affecting reproductive capabilities. dergipark.org.tr
Implications for Environmental Health and Ecosystems
The compound this compound is classified with specific hazards to human health. According to aggregated information provided to the European Chemicals Agency (ECHA), the compound is considered harmful if swallowed. nih.gov
Detailed studies on its broader implications for ecosystems, including its environmental fate, persistence, bioaccumulation potential, and toxicity to various non-target organisms (such as birds, fish, and aquatic invertebrates), are not available in the retrieved scientific literature. The GHS classification indicates a potential for acute oral toxicity, but a comprehensive environmental risk profile cannot be constructed from the available data. nih.gov
Toxicological and Ecotoxicological Assessments
Ecotoxicological Impacts on Non-Target Organisms
The use of 4-CPA is primarily indoors for regulating the root growth of mung beans, which means significant exposure to non-target organisms in the environment is not expected. epa.gov
Available data indicate that 4-CPA has a relatively low toxicity to fish. herts.ac.uk It is considered practically non-toxic to warm water fish. epa.gov However, its toxicity to aquatic invertebrates is higher. It is described as moderately toxic to most aquatic organisms, with a moderate acute toxicity noted for Daphnia (water fleas). herts.ac.uk Studies comparing chlorophenoxyacetate derivatives found that one- and two-substituted phenoxyacetates in the form of ammonium (B1175870) salts were less toxic to the bacteria Vibrio fischeri than commercially available phenoxy herbicides in their acid form. researchgate.net
Table 3: Ecotoxicity of 4-CPA to Aquatic Organisms
| Organism | Toxicity Level | Notes |
|---|---|---|
| Warm Water Fish | Practically Non-Toxic | - |
| Daphnia (Invertebrate) | Moderate Acute Toxicity | - |
| Most Aquatic Organisms | Moderately Toxic | General assessment |
Source: University of Hertfordshire herts.ac.uk, U.S. Environmental Protection Agency epa.gov
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Bis(4-chlorophenoxy)acetic acid | - |
| 4-Chlorophenoxyacetic acid | 4-CPA |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D |
| 2-Methyl-4-chlorophenoxyacetic acid | MCPA |
| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T |
| Pentachlorophenol | PCP |
| 2,4,6-Trichlorophenol | 2,4,6-TCP |
| 2,4-Dichlorophenol | 2,4-DCP |
| 2-Chlorophenol | 2-CP |
| 3-Chlorophenoxy-2-propionic acid | - |
| 2-Methyl-4-chlorophenoxybutyric acid | MCPB |
| 2-(4-chlorophenoxy)-2-methylpropanoic acid ethyl ester | Clofibrate (B1669205) |
| 2-(2-methyl-4-chlorophenoxy)propionic acid | Mecoprop |
| Vibrio fischeri | - |
Terrestrial Organisms (Birds, Small Mammals, Honeybees)
The toxicity of this compound varies across different terrestrial species.
Birds: Data on the acute oral toxicity of this compound for avian species is limited. However, for the red-winged blackbird (Agelaius phoeniceus), the acute oral lethal dose (LD50) has been determined to be greater than 104 mg/kg, indicating its toxicity to this species. nm.gov
Small Mammals: Laboratory studies have established the acute toxicity of this compound in several small mammal species. For rats, the oral LD50 is 850 mg/kg. fishersci.com In mice, the oral LD50 has been reported as 555 mg/kg. nih.gov The dermal toxicity in rabbits is low, with an LD50 greater than 2000 mg/kg. fishersci.com Clinical signs of toxicity observed in rats following acute oral exposure include a staggered gait, hypoactivity, and an absent pain reflex. nih.gov
Interactive Data Table: Acute Toxicity of this compound and a Related Compound to Terrestrial Organisms
| Species | Test Type | LD50 | Toxicity Classification | Source(s) |
| Red-winged Blackbird (Agelaius phoeniceus) | Acute Oral | >104 mg/kg | - | nm.gov |
| Rat (Rattus norvegicus) | Acute Oral | 850 mg/kg | - | fishersci.com |
| Mouse (Mus musculus) | Acute Oral | 555 mg/kg | - | nih.gov |
| Rabbit (Oryctolagus cuniculus) | Acute Dermal | >2000 mg/kg | - | fishersci.com |
| Honeybee (Apis mellifera) (for MCPA) | Acute Oral (48h) | 34.6 µ g/bee | Moderately Toxic | nih.gov |
| Honeybee (Apis mellifera) (for MCPA) | Acute Contact (48h) | 93.9 µ g/bee | Practically Non-toxic | nih.gov |
Effects on Soil Biocenosis
The introduction of this compound into the soil environment can influence the composition and activity of the soil microbial community.
Research on the closely related herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) has shown that its application can lead to changes in soil enzyme activities. For instance, co-application of 2,4-D and glyphosate (B1671968) has been observed to increase beta-glucosidase, cellobiohydrolase, and phosphatase activities in some instances, although these effects can be inconsistent and are often less significant than the influence of soil organic matter content. mdpi.com Other studies have indicated that 2,4-D can inhibit phosphatase and nitrogenase activities in certain soil microorganisms. mdpi.com
Specific to 4-chlorophenoxyacetic acid (4-CPA), studies have identified certain soil bacteria capable of its degradation. Several strains of Burkholderia species have been isolated from agricultural soils and have demonstrated the ability to degrade 4-CPA. koreascience.kr These bacteria possess inducible enzymes that break down the compound, often via the formation of 4-chlorophenol (B41353) and 4-chlorocatechol (B124253) as intermediates. koreascience.kr The inoculation of these degrading bacteria into contaminated soils has been shown to significantly enhance the removal of 4-CPA. koreascience.kr
The bioavailability and toxicity of chlorophenols in soil, including compounds like 4-CPA, are also influenced by the presence of soil organisms such as earthworms. The toxicity of chlorophenols to earthworms is dependent on the concentration of the compound in the soil solution, which in turn is affected by factors like soil organic matter content and pH. nih.gov
Influence of Environmental Factors on Toxicity (e.g., pH)
Environmental factors, particularly pH, can significantly influence the behavior and toxicity of this compound in the environment.
This compound is an acidic compound with a pKa of 3.56. mdpi.com This means that at environmental pH values above 3.56, the compound will predominantly exist in its ionized (anionic) form. In neutral and basic soils and water, it will readily dissociate, forming the chlorophenoxyacetate anion. mdpi.com This ionization increases its water solubility and can affect its adsorption to soil particles and its bioavailability to organisms.
The degradation of similar chlorinated pesticides, such as chlorpyrifos, has been shown to be highly dependent on soil pH. Degradation is significantly slower in acidic soils compared to neutral or alkaline soils. nih.gov This suggests that the persistence, and therefore the potential for long-term toxic effects, of this compound could be greater in acidic environments.
Furthermore, the toxicity of chlorophenols to soil organisms like earthworms is influenced by soil pH, as it affects the adsorption of the chemical to soil particles and thus its concentration in the soil pore water, which is the primary route of exposure for these organisms. nih.gov
Analytical Chemistry and Detection Methodologies
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for the analysis of bis(4-chlorophenoxy)acetic acid, providing the means to separate it from complex mixtures for accurate quantification.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of chlorophenoxyacetic acids. However, due to the low volatility of these carboxylic acids, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis.
A common approach is silyl (B83357) derivatization, where active hydrogens, such as the one in the carboxylic acid group, are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov The derivatization reaction can be significantly accelerated by using a suitable solvent, with acetone (B3395972) being particularly effective, allowing for quantitative derivatization in seconds at room temperature. nih.gov The resulting TMS-ether derivatives are more volatile and thermally stable, making them ideal for GC-MS analysis. researchgate.net This method offers high sensitivity and reproducibility for the simultaneous determination of various phenolic and acidic compounds. nih.gov
Key Derivatization Agent for GC-MS Analysis:
| Reagent | Abbreviation | Purpose |
|---|
The GC-MS/MS technique, which involves two stages of mass analysis, provides even greater specificity and is used for trace analysis of chlorophenoxy acidic herbicides in samples like water. researchgate.net
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely employed for the analysis of chlorophenoxyacetic acids and their potential intermediates, such as 4-chlorophenol (B41353). helixchrom.comresearchgate.net This technique separates compounds based on their hydrophobicity.
In RP-HPLC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. researchgate.net The retention of acidic compounds like this compound is highly dependent on the pH of the mobile phase. helixchrom.com To ensure good peak shape and retention for carboxylic acids, the mobile phase is often acidified with additives like acetic acid or phosphoric acid. researchgate.netnih.gov This suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the nonpolar stationary phase. nih.gov For instance, a mobile phase of methanol (B129727) and a dilute aqueous solution of phosphoric acid has been used to separate various chlorophenoxy acid herbicides on a C18 column. researchgate.net
Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can also be utilized. For example, 4-chlorophenoxyacetic acid (pCPA), a related compound, has been analyzed on a mixed-mode column in a reversed-phase anion-exchange mode, where retention can be adjusted by modifying the mobile phase composition (e.g., acetonitrile (B52724) content, buffer concentration, and pH). helixchrom.com
Ion exclusion chromatography (IEC) is a specific mode of HPLC that is particularly well-suited for the separation of ionizable compounds like carboxylic acids from neutral species. diduco.comphenomenex.com The separation mechanism relies on the principle of Donnan exclusion. diduco.com
For the analysis of carboxylic acids, the stationary phase is typically a cation-exchange resin with negatively charged functional groups (e.g., sulfonate groups). diduco.comphenomenex.com The mobile phase is usually a dilute solution of a strong acid, such as sulfuric acid. diduco.comhamiltoncompany.com Under these acidic conditions, strong acids are fully ionized and are repelled by the negatively charged stationary phase, causing them to be excluded from the pores of the resin and elute quickly. diduco.com Weaker acids, like carboxylic acids, are only partially ionized and can therefore penetrate the pores to a greater extent, leading to longer retention times. diduco.com This technique offers a complementary selectivity to other separation methods, especially for monovalent acids. diduco.com
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its derivatives.
Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the context of this compound and its derivatives, FT-IR is particularly useful for confirming the presence and coordination environment of the carboxylate group. nih.gov
When the carboxylic acid coordinates to a metal, such as in an organotin carboxylate, the characteristic broad O-H stretch of the carboxylic acid disappears, and two new important bands appear: the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate (COO-) group. nih.govnih.gov The difference in the wavenumber (Δν) between these two bands can provide insight into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). nih.gov For example, in a study of organotin(IV) complexes with 4-chlorophenoxyacetate (B1230714), the asymmetric COO stretch was observed around 1609 cm⁻¹, and the symmetric stretch was seen at 1488 cm⁻¹. nih.gov
Typical FT-IR Bands for Carboxylate Coordination:
| Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| ν(COOasym) | ~1610 | Asymmetric stretching of the carboxylate group |
| ν(COOsym) | ~1490 | Symmetric stretching of the carboxylate group |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural analysis in solution. nih.govnih.gov
¹H-NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms in a molecule. For organotin complexes of 4-chlorophenoxyacetate, the spectrum shows characteristic signals for the different protons. The absence of a signal above 10 ppm, where the acidic proton of a carboxylic acid typically resonates, confirms the deprotonation and coordination of the carboxylate ligand. nih.govnih.gov The methylene (B1212753) protons (-CH₂-) adjacent to the carboxylate group typically appear as a singlet, while the aromatic protons on the chlorophenyl rings appear as doublets due to coupling with adjacent protons. nih.gov
¹³C-NMR Spectroscopy: Carbon-13 NMR spectra reveal the number of magnetically non-equivalent carbon atoms. For complexes of 4-chlorophenoxyacetate, distinct signals are observed for the carbonyl carbon (C=O), the methylene carbon (-CH₂-), and the carbons of the aromatic ring. nih.gov The chemical shift of the carbonyl carbon can be indicative of its coordination to the tin center. nih.gov Furthermore, for organotin compounds, the coupling between the tin and carbon atoms (¹J(¹¹⁹Sn,¹³C)) provides valuable structural information, helping to confirm the coordination number at the tin center. nih.gov
¹¹⁹Sn-NMR Spectroscopy: For organotin derivatives of this compound, ¹¹⁹Sn-NMR spectroscopy is a direct probe of the tin atom's chemical environment. The chemical shift (δ) of the ¹¹⁹Sn signal is highly sensitive to the coordination number and geometry of the tin center. nih.gov Generally, an upfield shift (more negative ppm value) indicates an increase in the coordination number. researchgate.net For example, four-coordinate tetrahedral tin centers in some organotin carboxylates have been observed with downfield chemical shifts, while higher-coordinate (penta- or hexa-coordinate) tin centers in other complexes show upfield shifts. nih.govresearchgate.net In one study, a dimethyltin(IV) derivative of 4-chlorophenoxyacetate showed a ¹¹⁹Sn chemical shift of -220 ppm, indicative of a higher coordination number. nih.gov
Illustrative NMR Data for a Dimethyltin(IV) 4-Chlorophenoxyacetate Complex nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 4.60 (s) | -CH₂- |
| ¹H | 7.29 (d), 6.91 (d) | Aromatic protons |
| ¹H | 0.84 (s) | Sn-CH₃ |
| ¹³C | 172.1 | C=O |
| ¹³C | 65.7 | -CH₂- |
| ¹³C | 157.2, 116.6, 129.5, 124.9 | Aromatic carbons |
| ¹³C | 4.1 | Sn-CH₃ |
Advanced Computational Chemistry Approaches
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com By solving the Schrödinger equation in an approximate manner, DFT can accurately predict a wide range of molecular characteristics, providing insights that are complementary to experimental data. For this compound, DFT calculations can elucidate its fundamental properties and reactivity.
The process involves optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized structure, numerous properties can be calculated:
Structural Parameters: Bond lengths, bond angles, and dihedral angles are determined, offering a precise picture of the molecular architecture. researchgate.net
Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be computed, which aids in the interpretation of experimental spectra by assigning specific vibrational modes to observed peaks. nih.gov
Electronic Properties: Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Reactivity Descriptors: DFT can be used to calculate global reactivity indices like electronegativity, chemical hardness, and softness, which help in predicting how the molecule will interact with other chemical species. mdpi.com
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.
These computational studies provide a molecular-level understanding of the stability, reactivity, and spectroscopic signatures of this compound. nih.gov
Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. nih.gov This method is crucial in fields like drug discovery and toxicology for understanding the mechanism of action of a molecule at a biological level. It models the interaction between the ligand and the active site of a protein, calculating a "docking score" that estimates the binding affinity. jksus.org
A typical molecular docking study for this compound would involve the following steps:
Target Selection: A biologically relevant protein is chosen as the target. This could be an enzyme whose function is inhibited by the compound or a receptor it activates or blocks.
Structure Preparation: High-resolution 3D structures of both the ligand (this compound) and the target protein are obtained, often from crystallographic databases or generated via homology modeling. The ligand's structure would be optimized to its lowest energy conformation.
Docking Simulation: Using specialized software, the ligand is placed into the binding site of the protein in numerous possible conformations and orientations. A scoring function is used to evaluate each pose, estimating the free energy of binding. jksus.org
Interaction Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions. These include hydrogen bonds (e.g., between the carboxylic acid group and polar amino acid residues), hydrophobic interactions (between the chlorophenyl rings and nonpolar residues), and van der Waals forces.
By identifying the specific amino acid residues involved in the binding, molecular docking provides a detailed hypothesis of how this compound interacts with a biological target, which can then guide further experimental studies.
Solubility and Phase Behavior Studies
The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid compound in a given solvent at various temperatures. researchgate.net This method relies on the direct measurement of mass to quantify the amount of solute that can dissolve in a specific amount of solvent to form a saturated solution.
The experimental procedure for measuring the solubility of this compound using the gravimetric method is as follows:
Equilibrium Establishment: An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed vessel. The mixture is continuously agitated (e.g., using a magnetic stirrer) in a thermostatically controlled bath to maintain a constant temperature until solid-liquid equilibrium is reached. This ensures the solution is saturated.
Sample Collection: Once equilibrium is achieved, agitation is stopped, and the solid particles are allowed to settle. A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or temperature-controlled pipette to prevent premature crystallization.
Solvent Evaporation: The collected sample is placed in a pre-weighed container (e.g., a glass vial or dish). The solvent is then slowly evaporated under controlled conditions, such as in a vacuum oven at a moderate temperature, until only the dry solute remains.
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.
The solubility is then expressed in terms of mole fraction, grams per 100 g of solvent, or other relevant units. Repeating this procedure at different temperatures allows for the construction of a solubility curve, which is fundamental for understanding the compound's phase behavior and for designing crystallization processes. researchgate.net
Table 3: Illustrative Data Presentation for a Gravimetric Solubility Experiment
| Temperature (K) | Mass of Vial (g) | Mass of Vial + Saturated Solution (g) | Mass of Vial + Dry Solute (g) | Calculated Solubility ( g/100g solvent) |
|---|---|---|---|---|
| 283.15 | 10.5210 | 15.8355 | 10.6152 | Value |
| 293.15 | 10.5212 | 15.9123 | 10.6588 | Value |
| 303.15 | 10.5211 | 16.0231 | 10.7215 | Value |
This table represents a hypothetical data set to illustrate how results from a gravimetric solubility measurement would be recorded and processed.
Thermodynamic Models for Solubility Correlation of this compound
Comprehensive searches of scientific literature and chemical databases did not yield specific studies or experimental data on the thermodynamic models for solubility correlation of This compound . While this compound, with the chemical formula C₁₄H₁₀Cl₂O₄, is listed in chemical catalogs, detailed research on its solubility properties and the application of thermodynamic models for its correlation appears to be unavailable in the public domain.
For illustrative purposes and to highlight the methodologies used for similar compounds, extensive research has been conducted on the related but structurally different compound, 4-Chlorophenoxyacetic acid (4-CPA) . Studies on 4-CPA detail its solubility in various solvents and the use of thermodynamic models to correlate this data.
For 4-CPA, the solubility has been measured in numerous monosolvents—including alcohols, esters, and others—at temperatures ranging from 283.15 to 328.15 K. sci-hub.boxacs.org The experimental solubility data for this compound has been correlated using several thermodynamic models:
The Modified Apelblat Equation: This semi-empirical model is widely used to correlate experimental solubility data with temperature.
The λh (Buchowski) Equation: This model is another common choice for describing the solubility of solids in liquids as a function of temperature.
The van't Hoff Equation: This model relates the change in the equilibrium constant (in this case, related to solubility) to the change in temperature.
The correlation results from these models for 4-CPA have shown good agreement with experimental data, providing a framework for understanding and predicting its solubility behavior. sci-hub.box
It is important to reiterate that the findings and data presented above pertain to 4-Chlorophenoxyacetic acid and not this compound. No peer-reviewed research articles containing solubility data or thermodynamic modeling for this compound were identified.
Future Research Directions and Translational Applications
Development of Next-Generation Derivatives with Enhanced Selectivity and Reduced Environmental Impact
The development of novel derivatives of phenoxyacetic acids is a primary focus of ongoing research, aiming to create compounds with higher target selectivity and a more favorable environmental profile. The core strategy involves chemical modifications to the parent structure to modulate its biological activity and persistence.
Research into phenoxyacetic acid congeners has utilized techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to predict how structural changes will affect biological efficacy and toxicity. mdpi.com By correlating structural features with properties like membrane interaction and hemolytic activity, researchers can rationally design new molecules. mdpi.com For example, studies on 2,4-Dichlorophenoxyacetic acid (2,4-D) have shown that its interaction with lipid bilayers is a key factor in its toxicity, providing a measurable parameter for designing safer alternatives. mdpi.com
The goal is to synthesize derivatives that are highly effective at their intended purpose, such as plant growth regulation, while being more readily biodegradable and less harmful to non-target organisms. mdpi.comresearchgate.net This includes creating long-chain esters or different salt formulations that exhibit lower volatility and reduced environmental mobility. who.int The development of compounds like the leukotriene A4 hydrolase inhibitor DG-051 through fragment-based drug discovery illustrates a sophisticated approach to designing highly selective molecules, a methodology that could be applied to create next-generation phenoxyacetic acid derivatives. researchgate.net
Table 1: Strategies for Developing Advanced Phenoxyacetic Acid Derivatives
| Strategy | Objective | Example Application/Study | Reference |
|---|---|---|---|
| QSAR Modeling | Predict toxicity and efficacy based on chemical structure. | Modeling hemolytic activity of phenoxyacetic acid congeners. | mdpi.com |
| Fragment-Based Design | Build highly selective compounds from small molecular fragments. | Development of DG-051 for inhibiting Leukotriene A4 hydrolase. | researchgate.net |
| Chemical Modification | Alter physicochemical properties like volatility and solubility. | Replacement of short-chain 2,4-D esters with less volatile long-chain esters. | who.int |
| Polymer Conjugation | Incorporate into polymer backbones for new material properties. | Synthesis of novel aramid copolymers with enhanced processability. | mdpi.com |
Integration of Omics Technologies for Comprehensive Biological Pathway Elucidation
Modern "omics" technologies, including metabolomics, proteomics, and genomics, offer powerful tools for understanding the detailed molecular and cellular impacts of compounds like Bis(4-chlorophenoxy)acetic acid. nih.gov These technologies allow for a broad, systems-level analysis of biological responses, moving beyond single-endpoint observations.
Metabolomics, the large-scale study of small molecules (metabolites), is crucial for this endeavor. For instance, 4-Chlorophenoxyacetic acid (4-CPA) is recognized as a primary metabolite and a component of the human exposome, which encompasses all environmental exposures throughout a lifetime. hmdb.ca Studies using liquid chromatography–mass spectrometry (HPLC-MS/MS) have successfully tracked the metabolic fate of 4-CPA in plants, identifying its conversion to 4-chlorophenol (B41353). nih.gov This provides a clear picture of how the compound is processed within a biological system. nih.gov
Proteomics, the study of proteins, can reveal which cellular pathways are affected by a compound. Methodological advancements, such as the use of specific acids as ion-pairing additives in liquid chromatography, have improved the sensitivity of protein and peptide detection, facilitating more detailed proteomic analyses. nih.gov Genomics can identify gene expression changes, highlighting the cellular machinery that responds to the chemical's presence. The integration of these omics approaches provides a comprehensive map of a compound's mechanism of action, its metabolic breakdown, and its potential off-target effects. nih.gov
Advanced Materials for Controlled Release and Environmental Remediation
Addressing the environmental presence of phenoxyacetic acid compounds is a critical area of research, leading to the development of advanced materials for both controlled release and remediation.
For environmental cleanup, pressure-driven membrane processes using materials like reverse osmosis (RO) and nanofiltration (NF) membranes have proven effective for removing herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) from contaminated water. vu.edu.au These technologies are particularly suitable as the molecular weights of these compounds are typically in a range that can be effectively filtered. vu.edu.au
Bioremediation offers another advanced approach. This involves using microorganisms to break down contaminants. Research has demonstrated that specific bacterial strains, such as Pseudomonas cepacia AC1100 and Alcaligenes eutrophus JMP134, can metabolize and degrade chlorinated phenoxyacetic acids like 2,4-D and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). researchgate.net Furthermore, genetic engineering has been used to create new bacterial strains with enhanced degradation capabilities for mixtures of these pollutants. researchgate.net Systems like roller slurry bioreactors, which utilize sewage sludge as a source of microorganisms, have achieved high removal efficiencies for 2,4-D from contaminated soil. researchgate.net These biological and physical methods represent sustainable technologies for mitigating environmental contamination.
Computational Toxicology and Predictive Modeling for Risk Assessment
Computational toxicology and predictive modeling are becoming indispensable tools for assessing the potential risks of chemicals like this compound, often before extensive laboratory testing is performed. These methods use computer models to predict a substance's toxicity and other harmful effects.
Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method in this field. mdpi.comresearchgate.netnih.gov QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. mdpi.com For phenoxyacetic acid derivatives, QSAR has been used to build predictive models for toxicity, helping to screen out potentially hazardous compounds early in the development process. mdpi.com
These predictive models are built on data from various sources, including high-throughput screening and detailed physicochemical properties. For this compound, computational tools can predict properties like its collision cross-section, which is valuable for analytical identification and modeling its behavior. uni.lu By integrating data on exposure and biological effects, these computational approaches contribute to a more efficient and comprehensive risk assessment, aligning with modern concepts like the exposome, which considers cumulative lifetime exposures. hmdb.cahmdb.ca
Application in Sustainable Agriculture and Pharmaceutical Development
The unique properties of chlorophenoxyacetic acid derivatives have led to significant applications in both agriculture and medicine, with ongoing research promising to expand their utility.
Sustainable Agriculture In agriculture, 4-Chlorophenoxyacetic acid (4-CPA) and its salts are used as plant growth regulators. wikipedia.org They are applied to tomatoes to promote the setting of fruit and have been used to manage root growth in the production of mung bean sprouts. herts.ac.ukepa.gov Beyond growth regulation, research has revealed new, promising applications in sustainable pest management. Exogenous application of 4-CPA has been shown to induce defense resistance in rice plants against the white-backed planthopper, suggesting its potential as a chemical elicitor to protect crops from insect pests. nih.gov Other studies show that its sodium salt can promote the growth and biosynthesis of beneficial flavonoids in mulberry leaves, potentially increasing both the yield and nutritional quality of the crop. nih.gov
Table 2: Agricultural Applications of 4-Chlorophenoxyacetic Acid (4-CPA)
| Application | Crop | Observed Effect | Reference |
|---|---|---|---|
| Plant Growth Regulation | Tomatoes | Promotes fruit set. | herts.ac.uk |
| Plant Growth Regulation | Mung Beans | Restricts root growth during sprouting. | epa.gov |
| Induced Pest Resistance | Rice | Enhances chemical defenses against planthoppers. | nih.gov |
| Growth & Quality Boost | Mulberry | Increases leaf growth and flavonoid content. | nih.gov |
Pharmaceutical Development In the pharmaceutical arena, chlorophenoxyacetic acids have served as building blocks for more complex drug molecules. A notable example is the use of 4-CPA in the synthesis of Fipexide, a nootropic agent developed for its cognitive-enhancing properties. wikipedia.org This demonstrates the value of the phenoxyacetic acid scaffold in drug discovery.
Furthermore, the broader chemical class to which this compound belongs has been a source of inspiration for developing new therapeutic agents. Fragment-based drug discovery programs have identified related structures that led to potent and selective inhibitors of enzymes like leukotriene A4 hydrolase, which is a target for treating inflammatory conditions. researchgate.net Although a specific derivative, DG-051, was discontinued (B1498344) after Phase II trials, the research provided a powerful proof-of-concept for this discovery pathway. researchgate.net These examples underscore the potential for discovering novel pharmaceuticals derived from or inspired by the structure of this compound.
Q & A
Q. What are the established methods for synthesizing bis(4-chlorophenoxy)acetic acid, and how do reaction conditions influence yield?
this compound (4-CPA) is typically synthesized via nucleophilic substitution. A common method involves reacting sodium 4-chlorophenoxide with ethyl bromoacetate in a polar aprotic solvent (e.g., acetone or benzene) under reflux. Crystallization from a benzene-acetone mixture yields high-purity crystals . Reaction optimization requires controlling temperature (60–80°C), stoichiometric ratios (1:1.2 phenol:ethyl bromoacetate), and solvent polarity to minimize side reactions like di-ester formation. Yield improvements (>80%) are achieved by slow addition of reagents and inert atmosphere use to prevent oxidation .
Q. How is the molecular structure of this compound characterized, and what are its key crystallographic features?
X-ray crystallography is the gold standard for structural determination. The molecule forms planar centrosymmetric dimers via intermolecular hydrogen bonds (O···O distance: 2.600 Å). The crystal system is triclinic (space group P1̄), with unit cell parameters a = 8.117 Å, b = 7.399 Å, c = 7.113 Å, and angles α = 85.91°, β = 71.73°, γ = 88.03°. These planar conformations are critical for its bioactivity, as seen in herbicidal analogs like 2,4-D .
Q. What analytical techniques are recommended for quantifying this compound in plant tissues?
Reverse-phase HPLC with UV detection (λ = 280 nm) is widely used. A C18 column with a mobile phase of methanol:water (70:30, v/v) and 0.1% phosphoric acid provides retention times of ~6.2 minutes. For complex matrices, liquid-liquid extraction (LLE) using ethyl acetate and cleanup with solid-phase extraction (SPE) improves recovery rates (>90%) .
Advanced Research Questions
Q. How can experimental designs be optimized to study the dose-dependent effects of 4-CPA on plant growth under abiotic stress?
Controlled-environment studies should use factorial designs with variables:
- Dose : 10–100 ppm (effective range for tomato fruit set ).
- Application timing : Pre-flowering vs. post-pollination.
- Environmental stress : High temperature (35°C) or drought conditions.
Randomized block designs with triplicate replicates minimize spatial variability. Data collection includes fruit yield, apical dominance suppression, and hormonal profiling (e.g., auxin/ethylene ratios). Statistical tools like ANOVA with Tukey’s HSD test resolve treatment effects .
Q. How do researchers reconcile contradictory data on 4-CPA’s apoptotic effects in mammalian cells versus its plant growth-promoting properties?
Contradictions arise from species-specific receptor interactions. In plants, 4-CPA mimics auxin, binding to TIR1/AFB receptors to regulate cell elongation. In mammalian studies (e.g., rat gonads), it induces apoptosis via mitochondrial caspase-3 activation, independent of hormonal pathways. Researchers must validate models:
Q. What advanced chromatographic or spectroscopic methods improve detection limits for 4-CPA degradation products in environmental samples?
LC-MS/MS with electrospray ionization (ESI) offers sub-ppb sensitivity. For example, a Q-TOF setup with MRM transitions m/z 185.9 → 141.8 (4-CPA) and 126.0 → 89.0 (4-chlorophenol, a common degradant) identifies trace metabolites. Coupling with QuEChERS extraction (ACN partitioning) enhances recovery in soil/water matrices. For structural elucidation of novel degradants, high-resolution NMR (e.g., 13C DEPT) is indispensable .
Q. How do researchers design toxicity studies to evaluate 4-CPA’s endocrine-disrupting potential?
Follow OECD guidelines for endocrine disruptor screening (e.g., TG 440: Uterotrophic Bioassay). Key parameters:
- In vivo models : Ovariectomized rats dosed orally (50–200 mg/kg/day) for 3 days.
- Endpoints : Uterine weight, histopathology (epithelial hyperplasia), and serum estradiol levels.
- In vitro adjuncts : ERα/β binding assays (IC50 determination) and transcriptional activation in MCF-7 cells. Dose-response curves and benchmark dose (BMD) modeling quantify risk thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
